Physicochemical Differentiation: Predicted pKa and LogP of 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic Acid
The target compound's predicted acid dissociation constant (pKa) of 2.25 ± 0.36 is characteristic of a carboxylic acid, while its calculated partition coefficient (cLogP) is reported as -0.292 [1] [2]. These values differentiate it from less polar analogs like 4-hydroxy-furazan-3-carboxylic acid (MW 130.06), which lacks the flexible hydroxyethylamino chain and thus has different solubility and permeability profiles .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP = -0.292 |
| Comparator Or Baseline | 4-Hydroxy-furazan-3-carboxylic acid (no explicit LogP data available) |
| Quantified Difference | Not directly calculable; class-level inference |
| Conditions | Calculated/experimental values; no specific assay defined |
Why This Matters
The hydrophilic nature (negative LogP) indicates favorable aqueous solubility for biochemical assays compared to more lipophilic furazan analogs, a key factor in designing reproducible experiments.
- [1] ChemicalBook. (2025). 4-(2-Hydroxy-ethylamino)-furazan-3-carboxylic acid (CAS 147194-40-9) – pKa prediction. View Source
- [2] ChemExper. (n.d.). 4-((2-Hydroxyethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid – logP value. View Source
